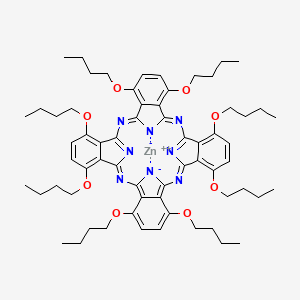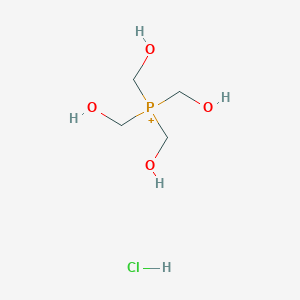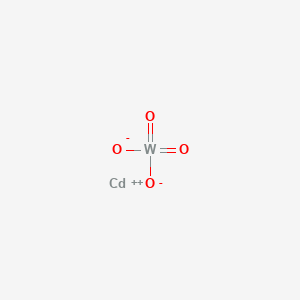
1-Chloro-2,2,2-trifluoroethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Chloro-2,2,2-trifluoroethyl) acetate is an organic compound characterized by the presence of a chloro group, trifluoromethyl group, and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2,2,2-trifluoroethyl) acetate typically involves the reaction of 1-chloro-2,2,2-trifluoroethanol with acetic anhydride or acetyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride or acetyl chloride. A common procedure involves:
- Mixing 1-chloro-2,2,2-trifluoroethanol with acetic anhydride or acetyl chloride.
- Adding a catalytic amount of a base, such as pyridine, to facilitate the reaction.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purifying the product by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of (1-Chloro-2,2,2-trifluoroethyl) acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, industrial processes may incorporate advanced purification techniques, such as fractional distillation, to obtain high-purity (1-Chloro-2,2,2-trifluoroethyl) acetate.
化学反応の分析
Types of Reactions
(1-Chloro-2,2,2-trifluoroethyl) acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetate ester can be hydrolyzed to yield 1-chloro-2,2,2-trifluoroethanol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) facilitate the hydrolysis reaction.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products
Nucleophilic substitution: Products include substituted derivatives where the chloro group is replaced by the nucleophile.
Hydrolysis: The primary products are 1-chloro-2,2,2-trifluoroethanol and acetic acid.
Oxidation: Oxidized products may include carboxylic acids or other oxygenated compounds.
科学的研究の応用
(1-Chloro-2,2,2-trifluoroethyl) acetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those requiring fluorinated intermediates.
Material Science: It is employed in the synthesis of fluorinated polymers and materials with unique properties.
Agricultural Chemistry: The compound is used in the synthesis of agrochemicals, including pesticides and herbicides.
作用機序
The mechanism of action of (1-Chloro-2,2,2-trifluoroethyl) acetate involves its reactivity with various nucleophiles and electrophiles. The chloro group and acetate ester provide sites for chemical reactions, allowing the compound to participate in substitution, hydrolysis, and oxidation reactions. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: This compound shares the trifluoromethyl group and chloro group but differs in the presence of an ether linkage instead of an acetate ester.
2,2,2-Trifluoroethyl acetate: Similar in having the trifluoromethyl group and acetate ester but lacks the chloro group.
Uniqueness
(1-Chloro-2,2,2-trifluoroethyl) acetate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications
特性
分子式 |
C4H4ClF3O2 |
|---|---|
分子量 |
176.52 g/mol |
IUPAC名 |
(1-chloro-2,2,2-trifluoroethyl) acetate |
InChI |
InChI=1S/C4H4ClF3O2/c1-2(9)10-3(5)4(6,7)8/h3H,1H3 |
InChIキー |
KHESZRSDKBCDFS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


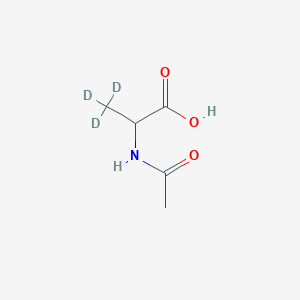
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride](/img/structure/B12061585.png)
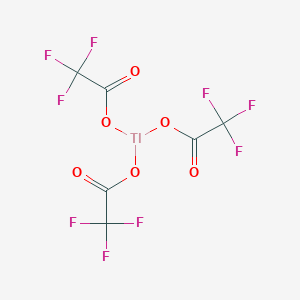

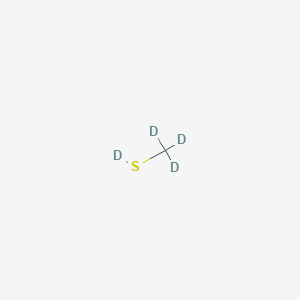

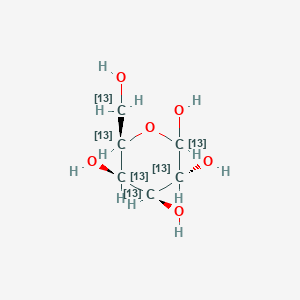
![(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)
![{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B12061647.png)
